N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Description
The compound “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . This class of compounds has been the focus of scientific research due to their potential in medicinal chemistry . They are part of a small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo[4,3-a]pyrazines .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves starting from commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo has been proposed . The developed method is convenient and transition metal-free .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives is characterized by the presence of a triazole and a piperazine, both of which have been regarded as a “privileged motif” for several decades .Future Directions
The future directions for the research on [1,2,4]triazolo[4,3-a]pyrazine derivatives involve the development of new antimicrobial agents with excellent antibacterial activity . There is an urgent need to develop new compounds with excellent antibacterial activity due to the gradual decrease of sensitivity to the currently used antimicrobial agents .
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. The inhibition of these targets can lead to the suppression of tumor growth and metastasis.
Mode of Action
The compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This leads to a reduction in tumor growth and metastasis.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Properties
IUPAC Name |
6-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O3/c19-8-2-1-6(14-16-8)10(20)13-5-7-15-17-9-11(21)12-3-4-18(7)9/h3-4H,1-2,5H2,(H,12,21)(H,13,20)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWROTRGTWJHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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